
5-Brom-2-iodtoluol
Übersicht
Beschreibung
5-Bromo-2-iodotoluene is a useful research compound. Its molecular formula is C7H6BrI and its molecular weight is 296.93 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Bromo-2-iodotoluene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Bromo-2-iodotoluene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-iodotoluene including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
5-Brom-2-iodtoluol: wird hauptsächlich als organischer Baustein in der chemischen Synthese verwendet . Es ist ein halogenierter Kohlenwasserstoff, der verschiedene chemische Reaktionen eingehen kann, was es zu einem vielseitigen Reagenz bei der Synthese komplexer organischer Moleküle macht. Beispielsweise wird es in der Suzuki-Kupplungsreaktion verwendet, die Kohlenstoff-Kohlenstoff-Bindungen bildet und für die Konstruktion von Pharmazeutika und Polymeren von grundlegender Bedeutung ist .
Medizinische Forschungszwischenprodukte
In der medizinischen Forschung dient This compound als Zwischenprodukt bei der Synthese verschiedener Verbindungen . Seine Reaktivität mit anderen organischen Molekülen ermöglicht die Herstellung potenzieller Medikamentenkandidaten und die Erforschung neuer Behandlungsmethoden.
Chemieingenieurwesen Prozesse
Diese Verbindung ist an chemischen Verfahren beteiligt, insbesondere bei der Entwicklung neuer Materialien und Katalysatoren . Seine Eigenschaften werden genutzt, um Stoffe mit bestimmten Eigenschaften zu erzeugen, die für industrielle Anwendungen erforderlich sind.
Umweltverträglichkeit Studien
This compound: ist Gegenstand von Umweltverträglichkeit Studien, da es potenzielle Auswirkungen auf die Umwelt haben kann, wenn es in die Umwelt gelangt. Die Forschung in diesem Bereich konzentriert sich auf das Verständnis seines Verhaltens, seines Abbaus und der Auswirkungen seiner Nebenprodukte .
Sicherheits- und Handhabungsprotokolle
Das Sicherheitsprofil der Verbindung ist entscheidend für die Labor- und Industrielle Handhabung. Studien konzentrieren sich auf die sachgemäße Lagerung, Handhabung und Entsorgung, um die Sicherheit und die Einhaltung gesetzlicher Vorschriften zu gewährleisten .
Regulierungsaspekte
Regulierungsaspekte sind für die Verwendung von This compound in jeder Hinsicht unerlässlich. Die Forschung in diesem Bereich stellt sicher, dass seine Verwendung den gesetzlichen und Sicherheitsvorschriften entspricht, was für seine Anwendung in kommerziellen Produkten von entscheidender Bedeutung ist .
Safety and Hazards
Wirkmechanismus
Target of Action
5-Bromo-2-iodotoluene is a halogenated hydrocarbon
Mode of Action
5-Bromo-2-iodotoluene undergoes a chemoselective Suzuki reaction with phenylboronic acid to yield the corresponding carboxylic acid . This reaction involves the coupling of the bromine and iodine sites on the 5-Bromo-2-iodotoluene molecule with phenylboronic acid, facilitated by a palladium catalyst. The result is the formation of a new carbon-carbon bond, leading to the production of the corresponding carboxylic acid.
Pharmacokinetics
Its physical properties, such as a density of 2.08 g/mL at 25 °C (lit.) , could also impact its pharmacokinetic behavior.
Result of Action
The compound is used as a building block in organic synthesis , suggesting that its primary role is in the formation of more complex molecules through reactions like the Suzuki reaction.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-2-iodotoluene. For instance, it is known to be light-sensitive , indicating that exposure to light could potentially degrade the compound or alter its reactivity. Therefore, it is recommended to store the compound in a dark place . Furthermore, its reactivity may be influenced by temperature, as its reactions are often carried out under controlled temperature conditions.
Biochemische Analyse
Biochemical Properties
5-Bromo-2-iodotoluene undergoes chemoselective Suzuki reaction with phenylboronic acid to yield the corresponding carboxylic acid . This indicates that it can interact with enzymes and proteins that are involved in these reactions. The nature of these interactions is likely to be influenced by the halogen groups present in the compound.
Cellular Effects
It is known that halogenated hydrocarbons can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to undergo chemoselective Suzuki reaction with phenylboronic acid , suggesting that it may interact with biomolecules through binding interactions, potentially leading to enzyme inhibition or activation, and changes in gene expression.
Eigenschaften
IUPAC Name |
4-bromo-1-iodo-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrI/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTUADBHTFHMNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369180 | |
| Record name | 5-Bromo-2-iodotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116632-39-4 | |
| Record name | 5-Bromo-2-iodotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-iodotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 5-bromo-2-iodotoluene utilized in the synthesis of the MMP-3 inhibitor UK-370,106?
A1: 5-Bromo-2-iodotoluene serves as a crucial starting material in the multi-step synthesis of UK-370,106 []. The paper describes its conversion into a biarylpropanal equivalent through two synthetic steps. This intermediate is then reacted with a phosphonosuccinate compound to construct a key intermediate with defined stereochemistry, essential for the biological activity of the final MMP-3 inhibitor.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


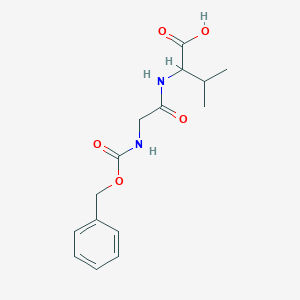

![4-ethoxy-3-(5-methyl-4-oxo-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-2-yl)benzenesulfonic acid](/img/structure/B45859.png)

![2-[Anilino(phenyl)carbamoyl]-2-hydroxyhexanoic acid](/img/structure/B45868.png)
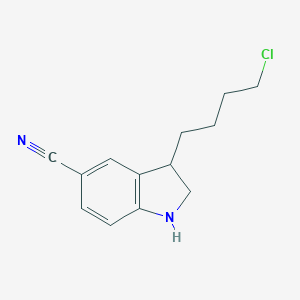
![9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B45870.png)
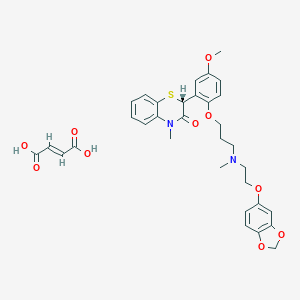


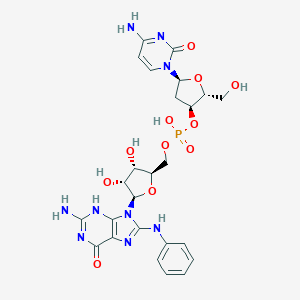
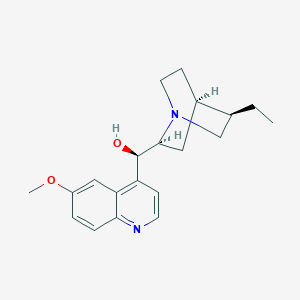
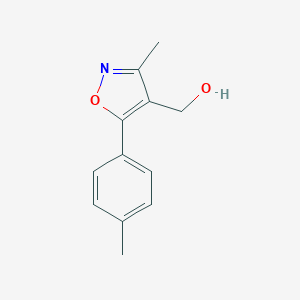
![2-Bromo-1-[4-pyridyl]ethanol](/img/structure/B45889.png)
